molecular formula C8H7BClF3O2 B13114933 (4-Chloro-2-methyl-5-(trifluoromethyl)phenyl)boronic acid

(4-Chloro-2-methyl-5-(trifluoromethyl)phenyl)boronic acid

Cat. No.: B13114933
M. Wt: 238.40 g/mol
InChI Key: NGCUZELBPIXOBN-UHFFFAOYSA-N
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Description

(4-Chloro-2-methyl-5-(trifluoromethyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with chlorine, methyl, and trifluoromethyl groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-methyl-5-(trifluoromethyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-chloro-2-methyl-5-(trifluoromethyl)iodobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar borylation reactions but on a larger scale. The choice of catalyst, base, and solvent can be optimized for cost-effectiveness and yield. Continuous flow reactors may be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-methyl-5-(trifluoromethyl)phenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Protodeboronation: Under certain conditions, the boronic acid group can be replaced by a hydrogen atom.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

    Protodeboronation: Acidic conditions or transition metal catalysts.

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Protodeboronation: Aryl compounds.

Scientific Research Applications

(4-Chloro-2-methyl-5-(trifluoromethyl)phenyl)boronic acid is utilized in various scientific research applications:

    Chemistry: It is a key reagent in the synthesis of complex organic molecules via Suzuki-Miyaura coupling.

    Biology: Used in the development of boron-containing drugs and enzyme inhibitors.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the design of protease inhibitors.

    Industry: Employed in the production of advanced materials and agrochemicals.

Mechanism of Action

The primary mechanism of action for (4-Chloro-2-methyl-5-(trifluoromethyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its aryl group to the palladium catalyst. This is followed by reductive elimination to form the desired biaryl product. The trifluoromethyl group enhances the reactivity and stability of the compound, making it a valuable reagent in these reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(trifluoromethyl)phenylboronic acid
  • 2-Chloro-5-(trifluoromethyl)phenylboronic acid
  • Phenylboronic acid

Uniqueness

(4-Chloro-2-methyl-5-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct electronic and steric properties. These substituents can influence the reactivity and selectivity of the compound in various chemical reactions, making it a versatile and valuable reagent in organic synthesis.

Biological Activity

(4-Chloro-2-methyl-5-(trifluoromethyl)phenyl)boronic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, properties, and biological activities of this compound, drawing on various studies and research findings.

Synthesis and Structural Properties

The synthesis of this compound typically involves the reaction of appropriate aryl halides with boronic acid derivatives under palladium-catalyzed conditions. The presence of the trifluoromethyl group enhances the compound's lipophilicity and biological activity due to its electron-withdrawing nature, which can influence the acidity and reactivity of the boronic acid group.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing boronic acids exhibit significant antimicrobial properties. For instance, a related compound, 5-trifluoromethyl-2-formylphenylboronic acid, has shown moderate activity against various fungi and bacteria, including Candida albicans, Escherichia coli, and Bacillus cereus . The Minimum Inhibitory Concentration (MIC) values for these organisms indicate that such compounds could serve as potential therapeutic agents against resistant strains.

Table 1: Antimicrobial Activity of Related Boronic Acids

CompoundTarget OrganismMIC (µg/mL)
5-Trifluoromethyl-2-formylphenylboronic acidCandida albicansModerate
5-Trifluoromethyl-2-formylphenylboronic acidEscherichia coliLower than AN2690
5-Trifluoromethyl-2-formylphenylboronic acidBacillus cereusLower than AN2690

Anticancer Activity

The anticancer properties of boronic acids have been explored in various studies. For example, research has indicated that certain boronic acids can act as bioisosteres for nitro groups in non-steroidal anti-inflammatory drugs (NSAIDs), potentially enhancing their antiproliferative effects against cancer cell lines . In vitro studies have shown that modifications to the boronic acid structure can significantly impact its activity against prostate cancer cell lines, suggesting that the positioning of substituents like chlorine or trifluoromethyl groups is crucial for optimizing biological activity.

Table 2: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundLAPC-4Not reported
Related Boronic AcidMDA-MB-2310.126
Related Boronic AcidMCF-717.02

The mechanism by which boronic acids exert their biological effects often involves interaction with specific enzymes or cellular pathways. For instance, studies suggest that some boron-containing compounds inhibit leucyl-tRNA synthetase (LeuRS), an enzyme critical for protein synthesis in microorganisms . This inhibition leads to disrupted protein synthesis and subsequent cell death, making these compounds valuable in treating infections caused by resistant bacteria.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that a boron-containing compound displayed higher antimicrobial activity against Aspergillus niger compared to traditional antifungal agents. The study utilized both in vitro assays and molecular docking simulations to elucidate the binding interactions between the compound and microbial targets .
  • Anticancer Activity : Another investigation focused on the antiproliferative effects of a series of boronic acids against prostate cancer cell lines. The results indicated that specific structural modifications enhanced the compound's ability to inhibit cancer cell growth, emphasizing the importance of chemical structure in drug design .

Properties

Molecular Formula

C8H7BClF3O2

Molecular Weight

238.40 g/mol

IUPAC Name

[4-chloro-2-methyl-5-(trifluoromethyl)phenyl]boronic acid

InChI

InChI=1S/C8H7BClF3O2/c1-4-2-7(10)5(8(11,12)13)3-6(4)9(14)15/h2-3,14-15H,1H3

InChI Key

NGCUZELBPIXOBN-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1C)Cl)C(F)(F)F)(O)O

Origin of Product

United States

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